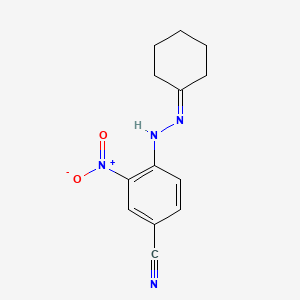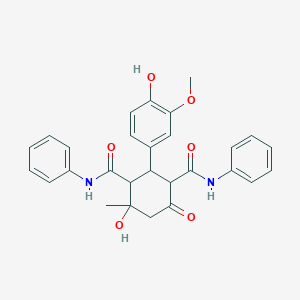![molecular formula C18H16Br2O4 B10876487 (2E)-3-[4-(benzyloxy)-2,3-dibromo-5-ethoxyphenyl]prop-2-enoic acid](/img/structure/B10876487.png)
(2E)-3-[4-(benzyloxy)-2,3-dibromo-5-ethoxyphenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(BENZYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]ACRYLIC ACID is a complex organic compound characterized by the presence of multiple functional groups, including benzyl, dibromo, and ethoxy substituents on a phenyl ring, as well as an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(BENZYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]ACRYLIC ACID typically involves multiple steps, starting from commercially available precursors. One common approach is the bromination of a benzyloxy-substituted phenyl compound, followed by ethoxylation and subsequent introduction of the acrylic acid group through a Knoevenagel condensation reaction . The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and minimize waste. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(BENZYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]ACRYLIC ACID can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dibromo substituents can be reduced to form mono-bromo or de-brominated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while substitution of the bromine atoms can produce a variety of functionalized phenyl acrylic acids.
Wissenschaftliche Forschungsanwendungen
3-[4-(BENZYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]ACRYLIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-[4-(BENZYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]ACRYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer effects could be related to the induction of apoptosis or inhibition of cell proliferation through modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[4-(BENZYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]ACRYLIC ACID: Similar structure but with a methoxy group instead of an ethoxy group.
3-[4-(BENZYLOXY)-2,3-DICHLORO-5-ETHOXYPHENYL]ACRYLIC ACID: Similar structure but with chlorine atoms instead of bromine atoms.
3-[4-(BENZYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]PROPIONIC ACID: Similar structure but with a propionic acid moiety instead of an acrylic acid moiety.
Uniqueness
The uniqueness of 3-[4-(BENZYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]ACRYLIC ACID lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of both dibromo and ethoxy substituents on the phenyl ring, along with the acrylic acid moiety, makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C18H16Br2O4 |
|---|---|
Molekulargewicht |
456.1 g/mol |
IUPAC-Name |
(E)-3-(2,3-dibromo-5-ethoxy-4-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C18H16Br2O4/c1-2-23-14-10-13(8-9-15(21)22)16(19)17(20)18(14)24-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,21,22)/b9-8+ |
InChI-Schlüssel |
JPXQOECUHJMQBF-CMDGGOBGSA-N |
Isomerische SMILES |
CCOC1=C(C(=C(C(=C1)/C=C/C(=O)O)Br)Br)OCC2=CC=CC=C2 |
Kanonische SMILES |
CCOC1=C(C(=C(C(=C1)C=CC(=O)O)Br)Br)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10876408.png)
![[(3-Cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B10876409.png)

![2-[4-[(4-Butoxycarbonylphenyl)carbamothioyl]piperazin-1-yl]-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10876427.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B10876437.png)
![2-({[(4-Fluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10876439.png)

![12,12-dimethyl-4-(2-methylphenyl)-5-(naphthalen-2-ylmethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10876459.png)
![N-(4-chlorophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10876465.png)
![2-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]phenyl naphthalene-2-sulfonate](/img/structure/B10876473.png)


![6-Methyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B10876501.png)
![{2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-benzimidazol-6-yl}(phenyl)methanone](/img/structure/B10876503.png)
